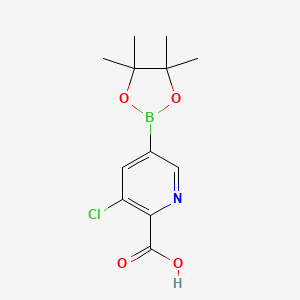

3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid

Description

3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is a boronic ester-functionalized pyridine derivative with a chlorine atom at position 3, a tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at position 5, and a carboxylic acid moiety at position 2. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for carbon-carbon bond formation .

Properties

IUPAC Name |

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)7-5-8(14)9(10(16)17)15-6-7/h5-6H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFQQHFFOXMXKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid typically involves the borylation of a pyridine derivative. One common method is the reaction of 3-chloro-5-iodopyridine-2-carboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the coupling of the organoborane compound with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts (such as Pd(PPh3)4), bases (such as potassium carbonate or sodium hydroxide), and solvents (such as toluene or ethanol). The reactions are typically carried out under an inert atmosphere to prevent oxidation .

Major Products: The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules through Suzuki-Miyaura coupling . In biology and medicine, it is employed in the development of kinase inhibitors and other bioactive molecules . Additionally, it finds use in the industrial production of polymers and advanced materials .

Mechanism of Action

The mechanism by which 3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid exerts its effects is primarily through its role as a boron-containing reagent in Suzuki-Miyaura coupling. The palladium-catalyzed reaction involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the organoborane compound, and finally reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved are specific to the palladium catalyst and the substrates used in the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituent positions, functional groups, and steric/electronic profiles. Key differences are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Pyridine-Based Boronic Esters

*Estimated based on analogous structures.

Detailed Comparative Analysis

Electronic Effects

- Carboxylic Acid vs. Amine/Ether Groups: The carboxylic acid group (COOH) in the target compound is electron-withdrawing, which polarizes the pyridine ring and activates the boronic ester for cross-coupling reactions .

- Chlorine vs. Methoxy/Fluorine : Chlorine’s moderate electron-withdrawing effect (σₚ = 0.23) enhances electrophilicity at the boronic ester compared to methoxy (σₚ = -0.27, electron-donating) or fluorine (σₚ = 0.06, weakly deactivating) .

Steric Effects

- Cyclobutoxy and Cyclopropyl Substituents : The cyclobutoxy group in and cyclopropyl in introduce significant steric bulk, which may hinder access to the boronic ester during coupling reactions. The target compound’s smaller COOH group minimizes steric interference.

Reactivity in Suzuki-Miyaura Coupling

- Trifluoromethyl vs. However, CF₃’s steric demand might offset this benefit.

- Ethoxycarbonyl vs. Boronic Ester : The ethoxycarbonyl group in is hydrolytically labile, enabling post-coupling derivatization, whereas the boronic ester in the target compound is directly reactive in cross-couplings.

Biological Activity

3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15BClNO4

- Molecular Weight : 239.51 g/mol

- CAS Number : 865186-94-3

This compound is characterized by the presence of a chloro substituent on the pyridine ring and a dioxaborolane moiety, which may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridine derivatives, including those similar to this compound. For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 (breast cancer) | 0.126 |

| Compound B | COLO201 (colorectal cancer) | 0.087 |

| Compound C | 4T1 (murine mammary carcinoma) | 0.150 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

The biological mechanisms underlying the activity of this compound can include:

- Cell Cycle Arrest : Studies indicate that compounds similar to this pyridine derivative can cause cell cycle arrest at different phases depending on the concentration and type of cancer cell line. For example, an increase in G0/G1 phase cells was observed in MDA-MB-231 cells treated with certain concentrations .

- Apoptosis Induction : The compound may promote apoptosis through intrinsic pathways involving caspases and mitochondrial membrane potential changes .

- Inhibition of Key Enzymes : Some derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

Case Studies

A notable case study involved the evaluation of a related compound in a mouse model for metastatic breast cancer. The study demonstrated that treatment with the compound significantly reduced tumor burden and metastasis compared to control groups. The study reported an effective reduction in metastatic nodules in treated mice after a 30-day regimen .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics:

- Oral Bioavailability : Approximately 31.8% following administration.

- Clearance Rate : 82.7 mL/h/kg after intravenous administration.

Toxicological assessments have indicated no acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.